Ethyl 6-methylpyridine-2-carboxylate is a chemical compound with the molecular formula C₉H₁₁NO₂ and a CAS number of 39640-51-2. It is classified as a pyridine derivative, specifically an ester formed from 6-methyl-2-pyridinecarboxylic acid and ethanol. The structure features a pyridine ring with a methyl group at the 6-position and a carboxylate ester functional group at the 2-position. This compound is known for its potential applications in organic synthesis and medicinal chemistry due to its unique structural characteristics and reactivity profiles .
The mechanism of action of ethyl nicotinate as a potential prodrug for nicotinic acid is still under investigation. However, it is believed that after administration, ethyl nicotinate undergoes hydrolysis in the body, releasing nicotinic acid which can then be incorporated into cellular processes [].
Ethyl nicotinate is generally considered to have low to moderate toxicity []. However, it can cause skin irritation and may be harmful if inhaled or ingested. It is also a flammable liquid.
Ethyl 6-methylpyridine-2-carboxylate serves as a valuable building block in the synthesis of various functional molecules due to the presence of both the ester and pyridine functionalities. Studies have employed this compound for the preparation of diverse heterocyclic scaffolds, including fused pyridines, [1] triazoles, [2] and thiadiazoles, [3] which hold potential applications in medicinal chemistry and materials science.
Studies indicate that ethyl 6-methylpyridine-2-carboxylate exhibits various biological activities. It has been noted for its potential antimicrobial properties, which may be attributed to the presence of the pyridine ring. Additionally, some derivatives of pyridine compounds are known to exhibit anti-inflammatory and analgesic effects, suggesting that ethyl 6-methylpyridine-2-carboxylate may also possess similar bioactivity .
The synthesis of ethyl 6-methylpyridine-2-carboxylate typically involves the following methods:
textC₆H₇NO₂ + C₂H₅OH → C₉H₁₁NO₂ + H₂O
Ethyl 6-methylpyridine-2-carboxylate has several applications in various fields:
Interaction studies involving ethyl 6-methylpyridine-2-carboxylate have primarily focused on its binding affinity with various biological targets. Research suggests that it may interact with enzymes or receptors relevant to inflammatory pathways, which could be beneficial for developing new therapeutic agents. Further studies are needed to elucidate specific interactions and mechanisms of action .
Ethyl 6-methylpyridine-2-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Ethyl pyridine-2-acetate | Pyridine ring with an acetoxy group | More reactive due to the presence of acetoxy |
Ethyl 3-methylpyridine-2-carboxylate | Methyl group at the 3-position | Different biological activity profile |
Ethyl 4-methylpyridine-2-carboxylate | Methyl group at the 4-position | Potentially different pharmacological properties |
Ethyl 6-methylpyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and biological activity compared to these similar compounds .
Irritant